sEH Inhibition Selectivity Advantage
N-(6-Methoxynaphthalen-2-yl)acetamide exhibits negligible inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 greater than 10,000 nM [1]. This sharply contrasts with potent sEH inhibitors containing the 6-methoxy-2-naphthyl pharmacophore, such as certain cycloalkylamide derivatives which achieve low nanomolar potency (IC50 values as low as 0.5 nM for optimised analogues) [2]. This divergence indicates that the simple acetamide structure lacks the critical structural features required for sEH binding, making it a suitable negative control or selectivity reference for assay development targeting this enzyme class.
| Evidence Dimension | Inhibition of human recombinant soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Optimised 6-methoxy-2-naphthyl-based cycloalkylamide sEH inhibitors: IC50 = 0.5 nM |
| Quantified Difference | >20,000-fold difference |
| Conditions | Human recombinant sEH, PHOME substrate, 1-minute preincubation (BindingDB assay) vs. CMNPC substrate, 10-minute incubation for comparator [2] |
Why This Matters
Demonstrates the critical impact of the acetamide moiety on target selectivity, supporting the compound's use as a defined negative reference in sEH inhibitor screening cascades.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807). Affinity data: IC50 > 1.00E+4 nM for human recombinant sEH. View Source
- [2] BindingDB. Entry BDBM50436434 (CHEMBL2397138). Affinity data: IC50 = 0.5 nM for human recombinant sEH. View Source
